molecular formula C18H17N3O2S2 B4990348 N-[3-(Methylsulfanyl)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide

N-[3-(Methylsulfanyl)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide

Cat. No.: B4990348
M. Wt: 371.5 g/mol
InChI Key: GTITVHKFEWBEOW-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfanyl)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-[3-(Methylsulfanyl)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Methylsulfanyl)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Methylsulfanyl)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-B][1,3]benzothiazole-3-carboxamide stands out due to its unique combination of a methylsulfanyl group and a pyrimido-benzothiazole core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-24-12-6-4-5-11(9-12)20-16(22)13-10-19-18-21(17(13)23)14-7-2-3-8-15(14)25-18/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTITVHKFEWBEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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